molecular formula C8H6ClN5 B1464437 2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine CAS No. 1250956-13-8

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine

Cat. No.: B1464437
CAS No.: 1250956-13-8
M. Wt: 207.62 g/mol
InChI Key: MFQOIWNEQLLSCI-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an azidomethyl group at the 2-position and a chlorine atom at the 6-position

Biochemical Analysis

Biochemical Properties

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The azidomethyl group in this compound can undergo click chemistry reactions, allowing for the covalent modification of proteins and other biomolecules. This property makes it a valuable tool for studying protein function and interactions in biochemical assays .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and experimental conditions. In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by disrupting mitochondrial function and altering cell signaling pathways . Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes and proteins, leading to their inhibition or activation. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, the azidomethyl group can participate in click chemistry reactions, enabling the covalent attachment of this compound to target biomolecules, which can alter their function and localization .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the azidomethyl group, reducing the compound’s efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary depending on the dosage administered. At low doses, this compound has been shown to have minimal toxicity and can effectively inhibit tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the cardiovascular system . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can further react with cellular macromolecules . Additionally, the azidomethyl group can undergo reduction and subsequent reactions, contributing to the compound’s metabolic fate . The involvement of this compound in these pathways can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound has been shown to accumulate in the mitochondria, where it can disrupt mitochondrial function and induce apoptosis . Additionally, this compound can localize to the nucleus and interact with transcription factors, affecting gene expression and cellular metabolism . The subcellular distribution of this compound is critical for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-(chloromethyl)-6-chloroimidazo[1,2-a]pyridine with sodium azide under suitable conditions to replace the chlorine atom with an azido group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

    Reduction Reactions: The azido group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azido group.

    Copper Catalysts: Often used in cycloaddition reactions.

    Reducing Agents: Such as hydrogen gas or lithium aluminum hydride for reduction reactions.

Major Products Formed

    Triazoles: Formed via cycloaddition reactions.

    Amines: Formed via reduction of the azido group.

Scientific Research Applications

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azidomethyl)-6-chloroimidazo[1,2-a]pyridine is unique due to the presence of both the azido and chlorine groups on the imidazo[1,2-a]pyridine scaffold, which can enhance its reactivity and broaden its range of applications compared to similar compounds.

Properties

IUPAC Name

2-(azidomethyl)-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN5/c9-6-1-2-8-12-7(3-11-13-10)5-14(8)4-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQOIWNEQLLSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Cl)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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